molecular formula C9H10N2O4 B1294939 N-(2-Methoxy-4-nitrophenyl)acetamide CAS No. 93-27-6

N-(2-Methoxy-4-nitrophenyl)acetamide

Cat. No.: B1294939
CAS No.: 93-27-6
M. Wt: 210.19 g/mol
InChI Key: DQWRNQKJPNUTPJ-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H10N2O4. It is known for its distinctive structure, which includes a methoxy group and a nitro group attached to a phenyl ring, along with an acetamide group. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

N-(2-Methoxy-4-nitrophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form hydrogen bonds with certain proteins, which can influence the protein’s structure and function . Additionally, this compound can act as a substrate for specific enzymes, leading to the formation of reaction products that can be further studied for their biochemical properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling events . Additionally, this compound can alter gene expression patterns, resulting in changes in cellular function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to the compound can result in altered cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be further studied for their biochemical properties . These metabolic pathways can influence the compound’s activity and its effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-4-nitrophenyl)acetamide typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature for an extended period to ensure complete acetylation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous stirring and controlled temperature conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: 2-Methoxy-4-aminophenylacetamide.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

    Hydrolysis: 2-Methoxy-4-nitroaniline and acetic acid.

Scientific Research Applications

N-(2-Methoxy-4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesic and anti-inflammatory drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N-(4-Methoxy-2-nitrophenyl)acetamide
  • 4-Methoxy-2-nitroacetanilide
  • 4-Acetamido-3-nitroanisole

Comparison: N-(2-Methoxy-4-nitrophenyl)acetamide is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the methoxy group at the 2-position and the nitro group at the 4-position can lead to different steric and electronic effects, affecting the compound’s overall behavior in chemical reactions and biological systems .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(11(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWRNQKJPNUTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059084
Record name Acetamide, N-(2-methoxy-4-nitrophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-27-6
Record name N-(2-Methoxy-4-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylamino-5-nitroanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-methoxy-4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(2-methoxy-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-methoxy-4-nitrophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ACETYLAMINO-5-NITROANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-(2-Methoxy-4-nitrophenyl)acetamide in pharmaceutical chemistry?

A1: this compound serves as a crucial intermediate in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, which is the side chain of the anti-cancer drug Amsacrine []. This compound is obtained by reducing this compound using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas and ethanol as the solvent [].

Q2: Are there any details available about the crystallization process of the product obtained from this compound?

A2: Yes, the research paper mentions that N-(4-amino-2-methoxyphenyl)acetamide, the product resulting from the reduction of this compound, crystallizes from ethylacetoacetate [].

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